molecular formula C21H32O3 B1678114 Oxymetholone CAS No. 434-07-1

Oxymetholone

Cat. No. B1678114
CAS RN: 434-07-1
M. Wt: 332.5 g/mol
InChI Key: ICMWWNHDUZJFDW-DHODBPELSA-N
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Description

Oxymetholone is an anabolic steroid, which is a man-made form of a hormone similar to testosterone . It is used to treat certain types of anemia, including anemia caused by chemotherapy . Oxymetholone is also used to treat osteoporosis, HIV/AIDS wasting syndrome, and to promote weight gain and muscle growth in certain situations .


Synthesis Analysis

A long-term metabolite of the doping agent oxymetholone (OXM-M2, 17β-hydroxymethyl-2,17α-methyl-18-norandrost-13-en-3-one) which has been identified by GC-MS/MS was synthesized from commercially available materials .


Molecular Structure Analysis

Oxymetholone has a molecular formula of C21H32O3, with an average mass of 332.484 Da and a monoisotopic mass of 332.235138 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of Oxymetholone .


Physical And Chemical Properties Analysis

Oxymetholone is a synthetic anabolic steroid that is structurally related to the male hormone testosterone . It exists at room temperature as white-to-creamy crystals . It is practically insoluble in water, but it is soluble in ethanol, dioxane, and ether and very soluble in chloroform .

Scientific Research Applications

Clinical Applications and Effects

HIV-Associated Wasting and Anemia Treatment Oxymetholone has shown promise in treating HIV-associated wasting and anemias caused by deficient red cell production. Its anabolic properties have been leveraged in clinical settings to improve nutritional status and increase red blood cell count, aiding in the management of conditions characterized by involuntary weight loss and anemia (Pavlatos et al., 2001).

Radioprotective Effects Research has identified Oxymetholone's potential radioprotective effects. In studies involving irradiated mice, Oxymetholone treatment increased survival rates and mitigated the negative impacts of gamma irradiation on hematological parameters. These findings suggest Oxymetholone may protect against radiation-induced damage, particularly by stimulating hematopoietic cells (Hosseinimehr et al., 2006).

Immunomodulatory Properties The immunomodulatory effects of Oxymetholone have been examined, with studies indicating it can modulate cell-mediated immunity without significantly impacting the host resistance to infections like Listeria monocytogenes. This suggests Oxymetholone may have selective immunomodulatory effects, potentially beneficial for managing specific immune-related conditions (Karrow et al., 2000).

Bone Marrow Failure Syndromes Androgens like Oxymetholone are used in treating Fanconi anemia and other bone marrow failure syndromes. Studies have explored Oxymetholone's efficacy in stimulating hematopoietic stem cell cycling and suppressing transcription factors detrimental to marrow function. Such applications highlight its potential in managing and possibly improving outcomes in patients with bone marrow-related diseases (Zhang et al., 2014).

Safety And Hazards

Oxymetholone may cause serious, sometimes life-threatening liver problems including cysts, tumors, or liver failure . It can also affect your cholesterol level and increase your risk of heart disease or blood vessel problems . Long-term use of oxymetholone can cause liver tumors or blood-filled cysts in your liver or spleen .

properties

IUPAC Name

(2Z,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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InChI

InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,22,24H,4-11H2,1-3H3/b13-12-/t14-,15+,16-,17-,19-,20-,21-/m0/s1
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InChI Key

ICMWWNHDUZJFDW-DHODBPELSA-N
Source PubChem
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Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C/C(=C/O)/C(=O)C4)C
Source PubChem
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Molecular Formula

C21H32O3
Record name OXYMETHOLONE
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DSSTOX Substance ID

DTXSID5023794
Record name Oxymetholone
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Molecular Weight

332.5 g/mol
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Physical Description

Oxymetholone is an odorless white to creamy white crystalline powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Practically insol in water; sol in ethanol, dioxane, ether; very sol in chloroform
Record name OXYMETHOLONE
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Mechanism of Action

Oxymethalone is a 17 alpha-alkylated anabolic-androgenic steroid and a synthetic derivative of testosterone, whose anabolic effects are used to treat muscle wasting in HIV patients. The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects., Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/, Angioedema (hereditary) prophylactic: Increases serum concentration of Cl esterase inhibitor and, as a result, C2 and C4 concentrations . /Anabolic steroids/
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Product Name

Oxymetholone

Color/Form

Crystals from ethyl acetate, WHITE TO CREAMY WHITE CRYSTALS OR CRYSTALLINE POWDER

CAS RN

434-07-1
Record name OXYMETHOLONE
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Melting Point

352 to 356 °F (NTP, 1992), 178°C to 180°C, 185-190 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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